molecular formula C21H17NO4S B2622340 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate CAS No. 384364-26-5

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate

Cat. No.: B2622340
CAS No.: 384364-26-5
M. Wt: 379.43
InChI Key: ITDXCTUFXRWGJP-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate is a complex organic compound that combines the structural features of benzothiazole, chromenone, and isobutyrate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety through the reaction of aniline derivatives with ammonium thiocyanate under electrosynthesis conditions . The chromenone moiety can be synthesized via cyclization reactions involving salicylaldehyde derivatives . The final step involves esterification of the chromenone derivative with isobutyric acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the electrosynthesis of benzothiazole derivatives and large-scale cyclization reactors for the chromenone synthesis. The esterification step can be carried out in batch reactors with efficient mixing and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen, amino, or thiol groups.

Scientific Research Applications

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential anticancer and anti-inflammatory properties. It has shown promise in inhibiting the proliferation of cancer cells and reducing inflammation.

    Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate is unique due to its combination of benzothiazole and chromenone moieties, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of biological activities, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c1-11(2)21(24)26-16-9-8-13-18(23)14(10-25-19(13)12(16)3)20-22-15-6-4-5-7-17(15)27-20/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDXCTUFXRWGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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